molecular formula C22H17PS B14748629 Naphthalen-1-yl(diphenyl)phosphane sulfide CAS No. 3135-70-4

Naphthalen-1-yl(diphenyl)phosphane sulfide

Cat. No.: B14748629
CAS No.: 3135-70-4
M. Wt: 344.4 g/mol
InChI Key: RYCKFAKVRFGFID-UHFFFAOYSA-N
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Description

Naphthalen-1-yl(diphenyl)phosphane sulfide is an organophosphorus compound characterized by the presence of a naphthalene ring bonded to a diphenylphosphane sulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-1-yl(diphenyl)phosphane sulfide typically involves the reaction of naphthalen-1-yl(diphenyl)phosphane with sulfur. One common method is the direct reaction of the phosphane with elemental sulfur under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction can be represented as follows:

Naphthalen-1-yl(diphenyl)phosphane+SulfurNaphthalen-1-yl(diphenyl)phosphane sulfide\text{Naphthalen-1-yl(diphenyl)phosphane} + \text{Sulfur} \rightarrow \text{this compound} Naphthalen-1-yl(diphenyl)phosphane+Sulfur→Naphthalen-1-yl(diphenyl)phosphane sulfide

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl(diphenyl)phosphane sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphane oxides.

    Reduction: It can be reduced to regenerate the parent phosphane.

    Substitution: The phosphane sulfide group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Phosphane oxides.

    Reduction: Naphthalen-1-yl(diphenyl)phosphane.

    Substitution: Various substituted phosphane sulfides depending on the electrophile used.

Scientific Research Applications

Naphthalen-1-yl(diphenyl)phosphane sulfide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as phosphorescent materials and catalysts.

Mechanism of Action

The mechanism of action of naphthalen-1-yl(diphenyl)phosphane sulfide involves its interaction with molecular targets through its phosphane sulfide group. This group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphane sulfide: Similar structure but with three phenyl groups instead of a naphthalene ring.

    Naphthalen-1-yl(diphenyl)phosphane oxide: Oxidized form of the compound.

    Diphenyl(naphthalen-1-yl)phosphane: Lacks the sulfide group.

Uniqueness

Naphthalen-1-yl(diphenyl)phosphane sulfide is unique due to the presence of both a naphthalene ring and a phosphane sulfide group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in synthesis and material science.

Properties

CAS No.

3135-70-4

Molecular Formula

C22H17PS

Molecular Weight

344.4 g/mol

IUPAC Name

naphthalen-1-yl-diphenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C22H17PS/c24-23(19-12-3-1-4-13-19,20-14-5-2-6-15-20)22-17-9-11-18-10-7-8-16-21(18)22/h1-17H

InChI Key

RYCKFAKVRFGFID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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